molecular formula C15H16N2O3 B13869487 Methyl 4-((3,4-diaminophenoxy)methyl)benzoate

Methyl 4-((3,4-diaminophenoxy)methyl)benzoate

Cat. No.: B13869487
M. Wt: 272.30 g/mol
InChI Key: HFEDUYBYKXPZBQ-UHFFFAOYSA-N
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Description

Methyl 4-((3,4-diaminophenoxy)methyl)benzoate (CAS: 24002-80-0) is a benzoate ester derivative characterized by a central benzene ring substituted with a methoxycarbonyl group and a phenoxymethyl linker bearing 3,4-diamino substituents. Its molecular formula is C₁₄H₁₄N₂O₃, with a molecular weight of 258.27 g/mol . Key physicochemical properties include:

  • LogP: 3.59 (indicating moderate lipophilicity)
  • Melting Point: 92–95°C
  • Boiling Point: 434.9±40.0 °C .

This compound is utilized in pharmaceutical and materials science research, particularly as an intermediate in synthesizing polymers or bioactive molecules. Its diamino group enhances reactivity for further functionalization, such as crosslinking or conjugation .

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

methyl 4-[(3,4-diaminophenoxy)methyl]benzoate

InChI

InChI=1S/C15H16N2O3/c1-19-15(18)11-4-2-10(3-5-11)9-20-12-6-7-13(16)14(17)8-12/h2-8H,9,16-17H2,1H3

InChI Key

HFEDUYBYKXPZBQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3,4-diaminophenoxy)methyl)benzoate typically involves the reaction of 3,4-diaminophenol with methyl 4-bromomethylbenzoate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3,4-diaminophenoxy)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitro groups.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Various alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

Methyl 4-((3,4-diaminophenoxy)methyl)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and protein binding due to its amine groups.

    Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-((3,4-diaminophenoxy)methyl)benzoate is not well-documented. its amine groups can interact with various biological molecules, potentially affecting enzyme activity and protein function. The ester group may also undergo hydrolysis, releasing benzoic acid derivatives that can further interact with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoate Esters with Piperazine Linkers

Compounds C1–C7 () share a methyl 4-(piperazin-1-yl)benzoate core but differ in quinoline-based substituents. For example:

  • C1: Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate
  • C4: Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate
Property Methyl 4-((3,4-Diaminophenoxy)methyl)benzoate C1 (Phenyl Substituent) C4 (Fluoro Substituent)
Molecular Weight 258.27 483.54 501.52
LogP 3.59 ~5.2 (estimated) ~5.0 (estimated)
PSA (Ų) 87.57 ~75.0 ~75.0
Key Features Diamino group for reactivity Quinoline-piperazine Halogen-enhanced polarity

Key Findings :

  • The quinoline-piperazine analogs (C1–C7) exhibit higher molecular weights and lipophilicity due to bulky aromatic substituents, making them suitable for hydrophobic interactions in drug design .
  • In contrast, the diamino group in the target compound enhances solubility and hydrogen-bonding capacity, favoring applications in hydrophilic matrices .

Benzoate Derivatives with Varying Aromatic Substituents

(5-Formylfuran-2-yl) Methyl Benzoates ()

These compounds feature a furan-formyl group attached to the benzoate ester:

  • (5-Formylfuran-2-yl) methyl 3,4-dimethoxybenzoate
  • (5-Formylfuran-2-yl) methyl 4-nitrobenzoate
Property This compound 3,4-Dimethoxy Derivative 4-Nitro Derivative
LogP 3.59 ~2.8 ~1.9
PSA (Ų) 87.57 ~95.0 ~100.0
Bioactivity Not reported Strong ChE inhibition Moderate ChE inhibition

Key Findings :

  • The 3,4-dimethoxy derivative showed superior cholinesterase (ChE) inhibition (IC₅₀ ~5 µM) compared to the nitro analog (IC₅₀ ~10 µM), attributed to hydrogen-bonding interactions between methoxy groups and enzyme active sites .

Ureido/Acetamido-Substituted Benzoates ()

Examples include:

  • Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b)
  • Methyl (S)-4-(2-(3-(2-fluorophenyl)ureido)-2-phenylacetamido)benzoate (4d)
Property This compound 4b (Chlorophenyl Ureido) 4d (Fluorophenyl Ureido)
Molecular Weight 258.27 438.1 439.2
Synthetic Yield Not reported 44% 31%
Bioactivity Not reported Anticancer potential Anticancer potential

Key Findings :

  • Ureido/acetamido derivatives prioritize steric bulk and halogen interactions for target binding, whereas the target compound’s diamino group offers simpler functionalization routes .

Structural and Functional Insights

Impact of Substituents on Physicochemical Properties

  • Amino Groups: The 3,4-diamino substituent in the target compound increases PSA and solubility compared to halogenated or methoxy analogs.
  • Halogens : Fluorine or chlorine in analogs like C4 or 4d enhances polarity and metabolic stability but reduces solubility.

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